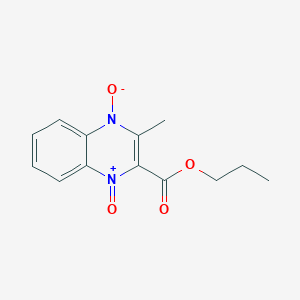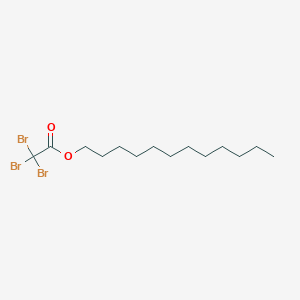
Dodecyl tribromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl tribromoacetate is an organic compound characterized by the presence of a dodecyl group (a twelve-carbon alkyl chain) attached to a tribromoacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecyl tribromoacetate can be synthesized through the esterification of tribromoacetic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The tribromoacetate moiety can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield tribromoacetic acid and dodecanol.
Reduction: The bromine atoms in the tribromoacetate group can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions, amines, or thiols can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for the reduction of bromine atoms.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, hydroxide ions yield dodecyl alcohol and tribromoacetic acid.
Hydrolysis: The major products are tribromoacetic acid and dodecanol.
Reduction: The products are less brominated derivatives of this compound.
Aplicaciones Científicas De Investigación
Dodecyl tribromoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound’s surfactant properties make it useful in studies involving cell membranes and protein interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its bromine content.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
Mecanismo De Acción
The mechanism of action of dodecyl tribromoacetate involves its interaction with biological membranes and proteins. The dodecyl group allows the compound to integrate into lipid bilayers, while the tribromoacetate moiety can interact with protein residues, potentially disrupting their function. This dual interaction can lead to changes in membrane permeability and protein activity, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl tribromoacetate: Similar in structure but with an ethyl group instead of a dodecyl group.
Methyl tribromoacetate: Contains a methyl group instead of a dodecyl group.
Dodecyl bromoacetate: Similar but with fewer bromine atoms.
Uniqueness
Dodecyl tribromoacetate is unique due to its long alkyl chain, which imparts distinct surfactant properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring membrane integration and disruption.
Propiedades
Número CAS |
90146-95-5 |
|---|---|
Fórmula molecular |
C14H25Br3O2 |
Peso molecular |
465.06 g/mol |
Nombre IUPAC |
dodecyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C14H25Br3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13(18)14(15,16)17/h2-12H2,1H3 |
Clave InChI |
RKOYURDLNUYKME-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


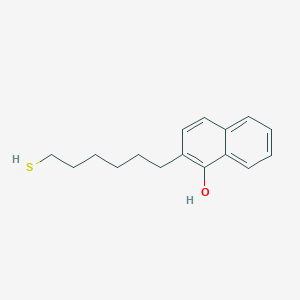
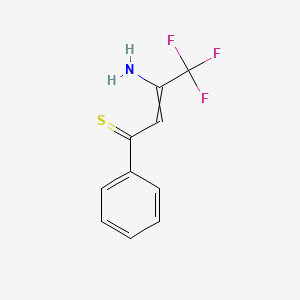


![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
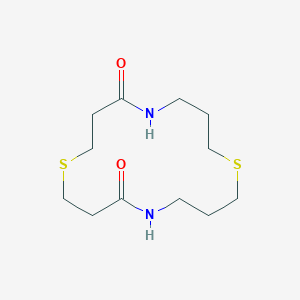
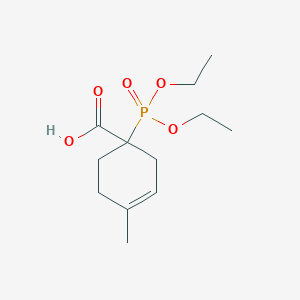
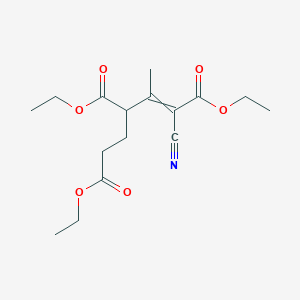
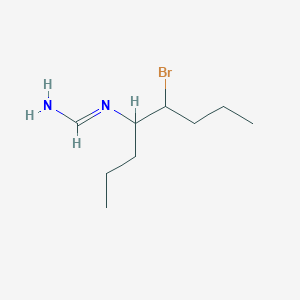
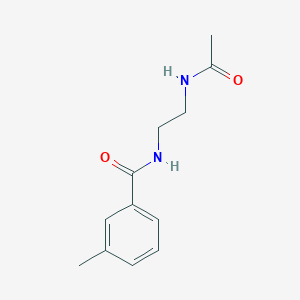
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)

![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
